Ethyl 6-quinolinecarboxylate is a chemical compound characterized by a quinoline ring with an ethyl carboxylate group at the 6-position. Its molecular formula is , and it has a molecular weight of approximately 201.22 g/mol. This compound is classified as a heterocyclic aromatic compound due to the presence of the quinoline structure, which consists of a fused benzene and pyridine ring. Ethyl 6-quinolinecarboxylate is significant in various fields, including medicinal chemistry and organic synthesis, due to its diverse biological activities and potential applications.
Ethyl 6-quinolinecarboxylate can be sourced from various chemical suppliers and databases, such as PubChem and BenchChem. It is classified under the category of quinoline derivatives, which are known for their pharmacological properties. The compound's unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of ethyl 6-quinolinecarboxylate typically involves the esterification of 6-quinolinecarboxylic acid with ethanol. This reaction can be performed under acidic conditions, often using sulfuric acid as a catalyst to facilitate the ester formation.
The molecular structure of ethyl 6-quinolinecarboxylate features:
Ethyl 6-quinolinecarboxylate can undergo several chemical reactions:
These reactions are crucial for its functionalization in organic synthesis.
The mechanism of action for ethyl 6-quinolinecarboxylate primarily involves:
Quinoline derivatives like ethyl 6-quinolinecarboxylate have been shown to exhibit a range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.
Ethyl 6-quinolinecarboxylate finds applications in various scientific fields:
Ethyl 6-quinolinecarboxylate (C₁₂H₁₁NO₂; CAS 73987-38-9) is a yellowish liquid with a strong odor, characterized by a boiling point of 328.3°C and a density of 1.175 g/cm³ . This compound features an ethyl ester group appended to the 6-position of the quinoline heterocycle, a structural motif that enhances its versatility as a synthetic intermediate. Its molecular weight of 201.22 g/mol and refractive index of 1.6 reflect moderate polarity, facilitating solubility in common organic solvents . As a privileged scaffold in medicinal and materials chemistry, quinoline derivatives exhibit diverse bioactivities, positioning ethyl 6-quinolinecarboxylate at the nexus of drug discovery and advanced material innovation.
Table 1: Fundamental Chemical Characteristics of Ethyl 6-Quinolinecarboxylate
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₁NO₂ |
Molecular Weight | 201.22 g/mol |
Boiling Point | 328.3°C (760 mmHg) |
Density | 1.175 g/cm³ |
Flash Point | 152.4°C |
Refractive Index | 1.60 |
Vapor Pressure | 0.000191 mmHg (25°C) |
The discovery of quinolinecarboxylates traces back to antimalarial research in the mid-20th century. Nalidixic acid (a 1,8-naphthyridine derivative) emerged in 1962 as an antibacterial agent derived from chloroquine synthesis byproducts, establishing the foundational role of the carboxylated N-heterocycle in bioactive molecules . Early routes to ethyl quinolinecarboxylates relied on classical methods like the Pfitzinger reaction, where isatin derivatives undergo ring-opening and condensation with acetophenones under harsh conditions (e.g., strong bases, >100°C) [1] [3]. This method yielded ethyl 4-quinolinecarboxylates but faced limitations in regioselectivity for C6-substituted variants.
A significant advancement occurred in 2015 with the development of a Rh(II)-catalyzed cyclopropanation-ring expansion cascade. This method enabled direct synthesis of ethyl quinoline-3-carboxylates from indoles and halodiazoacetates under mild conditions (room temperature, Rh₂(esp)₂ catalyst), achieving yields up to 98% [5]. While not specific to the 6-isomer, this methodology underscored the potential for transition-metal catalysis in diversifying quinoline carboxylate access. Ethyl 6-quinolinecarboxylate itself emerged as a commercial building block, valued for its applications in pharmaceutical synthesis—notably as a precursor to anti-malarial agents and dyes .
Table 2: Evolution of Quinolinecarboxylate Synthesis Methods
Era | Method | Conditions | Regioselectivity Challenge |
---|---|---|---|
1960s–1980s | Pfitzinger Reaction | Strong base, high temperature | Moderate (favors C4-substitution) |
1980s–2000s | Doebner Modification | Acidic conditions, pyridine catalyst | Improved for C2/C4 |
2015–Present | Rh(II)-Catalyzed Cascade | RT, Rh₂(esp)₂, Cs₂CO₃ | High (for C3-substitution) |
The biological and functional profile of quinoline derivatives is exquisitely sensitive to substituent regiochemistry. Ethyl 6-quinolinecarboxylate exemplifies this principle, where the C6-ester group influences electronic distribution, hydrogen-bonding capacity, and three-dimensional conformation:
Lactate Dehydrogenase (LDH) Inhibition: Recent virtual screening identified ethyl 4-quinolinecarboxylate-based hybrids as potent inhibitors of human lactate dehydrogenase A (hLDHA), an anticancer target. Derivatives with U-shaped dispositions (e.g., compounds 16a, 18b-d) achieved IC₅₀ ≈1 μM, attributed to optimal positioning of the carboxylate for interactions with catalytic residues (Arg168, His192, Asn137). Crucially, C4-carboxylates outperformed C2/C3 analogues, highlighting the pharmacophoric impact of carboxylate placement [1] [3]. The C6-regioisomer remains underexplored in this context but may offer distinct binding geometries due to altered dipole alignment.
Material Science Applications: In ethyl 2-amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate (HPQC), the electron-withdrawing carboxylate at C3 synergizes with donor groups to tune optoelectronic properties. HPQC exhibits blue fluorescence (emission peaks: 466 nm, 492 nm) and a band gap of ~2.9 eV, enabling its use in organic photodiodes (Au/HPQC/p-Si/Al). Replacing the C3-cyano group with carboxylate enhanced charge mobility and film stability [4]. This illustrates how carboxylate positioning modulates donor-acceptor balance in functional materials.
Antibacterial SAR Insights: While not directly studied for ethyl 6-quinolinecarboxylate, quinolone antibiotics demonstrate that C6-fluoro and C7-piperazinyl groups are critical for DNA gyrase inhibition. The C6 position’s proximity to the enzymatic binding cleft suggests that ester/acid functionalities here may enable novel interactions or serve as hydrolyzable prodrug moieties .
Table 3: Biological and Functional Outcomes of Quinolinecarboxylate Regiochemistry
Quinoline Position | Functional Group | Observed Impact | Application |
---|---|---|---|
C4 | Ethyl carboxylate | U-shaped conformation enables hLDHA IC₅₀ ≈1 μM via Arg168 H-bonding | Anticancer agents [1] [3] |
C6 | Ethyl carboxylate | Uncharacterized binding mode; potential for novel NADH-site interactions | Underexplored |
C3 (HPQC derivative) | Ethyl carboxylate | Band gap ~2.9 eV; fluorescence at 466/492 nm; diode rectification ratio 10³ | Organic photodiodes [4] |
C6 (quinolones) | Fluoro | Essential for topoisomerase IV inhibition; broad-spectrum antibacterial activity | Antibiotics |
Despite its utility, fundamental gaps persist in understanding and optimizing ethyl 6-quinolinecarboxylate:
Synthetic Scalability: Current routes to C6-substituted isomers lack the efficiency of C3/C4 methods. The Pfitzinger reaction affords primarily C4-carboxylates [1] [3], while Rh(II)-catalysis targets C3 [5]. Direct C6-functionalization requires multi-step sequences or costly metal-catalyzed C–H activation. Scalable, regioselective protocols for C6-ester quinolines are urgently needed, particularly using green solvents (e.g., ethanol/water) and energy-efficient techniques like microwave irradiation, which boosted yields in C4-series syntheses [1].
Mechanistic Ambiguities in Biological Contexts: Although C4-carboxylates inhibit hLDHA via the "U-shaped" binding motif, the orientation and interactions of C6-carboxylates remain unvalidated experimentally. Computational docking predicts weaker affinity for hLDHA’s active site (S ≥ −7 kcal/mol vs. −9 to −10 kcal/mol for C4 analogues) [3], but enzyme assays are absent. Additionally, its potential as an hLDHB inhibitor or dual inhibitor is unassessed, despite structural similarities to selective agents like 15c and 16d [1].
Unexplored Material Properties: The fluorescence quantum yield, electrochemical stability, and charge-transport behavior of ethyl 6-quinolinecarboxylate core derivatives are unquantified. HPQC’s C3-carboxylate exhibits promising optoelectronic traits [4], suggesting C6-isomers merit parallel investigation for organic semiconductors or sensors.
Prodrug Potential: The hydrolyzable ethyl ester could enhance cell permeability relative to carboxylic acids, a strategy used in quinolone antibiotics (e.g., levofloxacin) . Hydrolysis kinetics, tissue distribution, and intracellular activation of ethyl 6-quinolinecarboxylate-derived pharmacophores require systematic study.
Table 4: Comparative Analysis of Key Research Gaps
Research Gap | Current Status | Urgency | Potential Approach |
---|---|---|---|
Synthetic access to C6-isomer | Non-regioselective; requires indirect routes | High | Pd-catalyzed C–H carboxylation of 6-bromoquinoline |
hLDHA inhibition mechanism | Docking models only; no enzymatic validation | Medium | Kinetics assays; X-ray crystallography |
Optoelectronic characterization | Limited to C3-carboxylates (HPQC) | Medium | UV/fluorescence spectroscopy; DFT calculations |
Prodrug conversion kinetics | Unreported for any quinolinecarboxylate | Low | HPLC monitoring in plasma/liver microsomes |
Concluding Remarks
Ethyl 6-quinolinecarboxylate occupies a distinctive yet underexplored niche within quinoline chemistry. Its historical synthesis via classical methods contrasts with modern catalytic strategies that prioritize other regioisomers, leaving C6-selective routes underdeveloped. The positional influence of its ethyl ester group offers untapped potential—both in targeting metabolic enzymes like hLDHA with novel binding modes and in advancing organic electronics through tailored donor-acceptor architectures. Bridging these gaps demands interdisciplinary collaboration, leveraging computational predictive models, sustainable catalysis, and rigorous mechanistic validation. As synthetic methodologies evolve to address regiochemical challenges, ethyl 6-quinolinecarboxylate may emerge as a cornerstone for next-generation therapeutic and material innovations.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7